

# Detecting Ferroptosis Induction by Erastin2 Using BODIPY™ 581/591 C11

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## Compound of Interest

Compound Name: *Erastin2*

Cat. No.: *B3026161*

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## Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

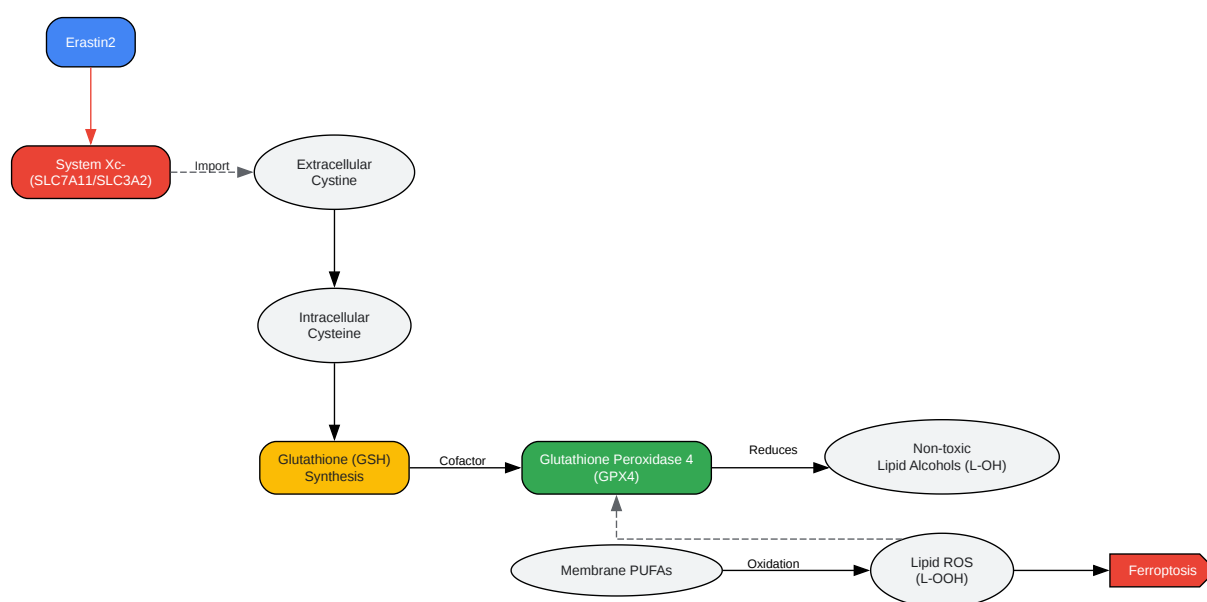
### Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2][3] This process is distinct from other cell death mechanisms like apoptosis and necrosis.[4] **Erastin2**, a potent analog of erastin, is a widely used small molecule to induce ferroptosis.[5] It functions primarily by inhibiting the system Xc- cystine/glutamate antiporter, which leads to depletion of intracellular cysteine and subsequently glutathione (GSH). The reduction in GSH, an essential cofactor for Glutathione Peroxidase 4 (GPX4), results in the inactivation of GPX4, an enzyme critical for detoxifying lipid peroxides. The accumulation of lipid peroxides ultimately leads to cell membrane damage and ferroptotic cell death.

The fluorescent probe BODIPY™ 581/591 C11 is a lipophilic dye that serves as a sensitive indicator of lipid peroxidation. In its reduced state, the probe exhibits red fluorescence. Upon oxidation by lipid radicals, its fluorescence shifts to green. This ratiometric shift allows for the quantification of lipid peroxidation and, consequently, the detection of ferroptosis. This document provides a detailed protocol for inducing ferroptosis with **Erastin2** and detecting it using BODIPY™ 581/591 C11 in cultured cells.

## Signaling Pathway of Erastin2-Induced Ferroptosis

The signaling cascade initiated by **Erastin2** culminates in lipid peroxidation and cell death. The key steps are outlined in the diagram below.

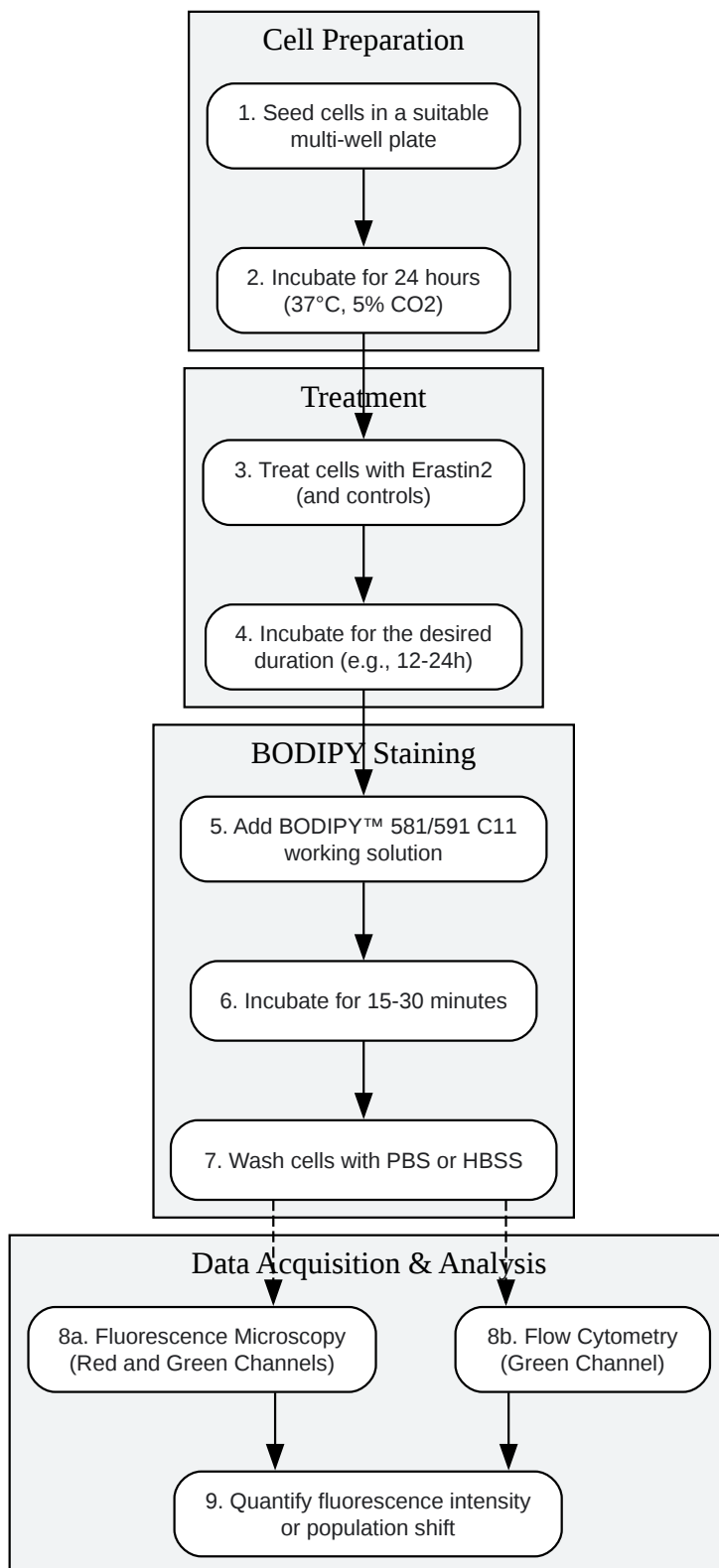


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Caption: **Erastin2**-induced ferroptosis signaling pathway.

## Experimental Workflow

The following diagram illustrates the general workflow for the detection of **Erastin2**-induced ferroptosis using BODIPY™ 581/591 C11.



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Caption: Experimental workflow for ferroptosis detection.

## Quantitative Data Summary

The following table summarizes typical experimental conditions and expected outcomes when using **Erastin2** to induce ferroptosis and detecting it with BODIPY™ 581/591 C11. The data is synthesized from multiple studies, with specific values representing common ranges.

Parameter	Vehicle Control (e.g., DMSO)	Erastin2 Treatment	Ferrostatin-1 + Erastin2
Erastin2 Concentration	N/A	100 nM - 10 µM	100 nM - 10 µM
Ferrostatin-1 Concentration	N/A	N/A	1 µM
BODIPY™ 581/591 C11 Conc.	1.5 - 5 µM	1.5 - 5 µM	1.5 - 5 µM
Incubation Time (Erastin2)	12 - 24 hours	12 - 24 hours	12 - 24 hours
Expected BODIPY™ Shift	Minimal green fluorescence	Significant shift to green fluorescence	Green fluorescence is suppressed
Oxidation Ratio (Green/Red)	Low	High	Low

## Experimental Protocols

### Materials and Reagents

- Cell line of interest (e.g., HT-1080 fibrosarcoma cells, a common model for ferroptosis studies)
- Complete cell culture medium

- **Erastin2** (Stock solution in DMSO, e.g., 10 mM)
- Ferrostatin-1 (Optional, as a ferroptosis inhibitor control; stock solution in DMSO)
- BODIPY™ 581/591 C11 (Stock solution in DMSO, e.g., 10 mM)
- Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Multi-well plates suitable for microscopy or flow cytometry
- Fluorescence microscope with appropriate filters (e.g., for Texas Red and GFP)
- Flow cytometer (optional)

## Protocol 1: Detection of Lipid Peroxidation by Fluorescence Microscopy

This protocol is adapted for adherent cells.

- Cell Seeding:
  - Seed cells in a multi-well plate (e.g., 24- or 48-well) at a density that will result in 70-80% confluency at the time of analysis.
  - Incubate overnight at 37°C with 5% CO<sub>2</sub>.
- Treatment:
  - Prepare working solutions of **Erastin2** and any controls (e.g., **Erastin2** + Ferrostatin-1) in complete cell culture medium.
  - Remove the old medium from the cells and add the treatment solutions.
  - Incubate for the desired time period (e.g., 12-24 hours).
- BODIPY™ 581/591 C11 Staining:
  - Prepare a 1.5 - 5 µM working solution of BODIPY™ 581/591 C11 in PBS or HBSS.

- Remove the treatment medium and wash the cells once with PBS or HBSS.
- Add the BODIPY™ working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
- Remove the staining solution and wash the cells twice with PBS or HBSS.
- Imaging and Analysis:
  - Add fresh PBS or HBSS to the wells.
  - Image the cells using a fluorescence microscope.
    - Reduced probe (Red): Excitation ~581 nm, Emission ~591 nm.
    - Oxidized probe (Green): Excitation ~488 nm, Emission ~510 nm.
  - Quantify the fluorescence intensity of both the red and green channels. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

## Protocol 2: Detection of Lipid Peroxidation by Flow Cytometry

This protocol can be used for both adherent and suspension cells.

- Cell Seeding and Treatment:
  - Follow steps 1 and 2 from the microscopy protocol. For suspension cells, seeding density should be adjusted based on the cell type.
- Cell Harvesting (for adherent cells):
  - Following treatment, gently detach the cells using a cell scraper or a mild dissociation reagent like TrypLE. Avoid using harsh trypsinization that could damage cell membranes.
  - Collect the cells and centrifuge to form a pellet.
  - Resuspend the cell pellet in a small volume of PBS or HBSS.

- BODIPY™ 581/591 C11 Staining:
  - Add BODIPY™ 581/591 C11 to the cell suspension to a final concentration of 1.5 - 5  $\mu$ M.
  - Incubate for 15-30 minutes at 37°C, protected from light.
  - Wash the cells by adding excess PBS or HBSS, centrifuging, and removing the supernatant. Repeat this wash step.
  - Resuspend the final cell pellet in a suitable buffer for flow cytometry.
- Flow Cytometry Analysis:
  - Analyze the cells on a flow cytometer.
  - Detect the oxidized BODIPY™ 581/591 C11 signal in the green fluorescence channel (e.g., FITC channel).
  - A shift in the fluorescence intensity of the cell population in the green channel indicates an increase in lipid peroxidation.

## Troubleshooting and Considerations

- Cell Health: Ensure cells are healthy and not overly confluent before starting the experiment, as this can affect their response to treatment.
- Reagent Stability: Aliquot stock solutions of **Erastin2** and BODIPY™ 581/591 C11 to avoid repeated freeze-thaw cycles. Protect the BODIPY™ probe from light to prevent photobleaching.
- Controls are Crucial: Always include a vehicle control (e.g., DMSO), a positive control (**Erastin2**), and ideally a negative control where ferroptosis is inhibited (e.g., **Erastin2** + Ferrostatin-1).
- Optimization: The optimal concentrations of **Erastin2** and BODIPY™ 581/591 C11, as well as the treatment duration, may vary depending on the cell line and experimental conditions. It is recommended to perform initial dose-response and time-course experiments.

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